Pyrrolidine-1-carbothioyl chloride

Description

Properties

CAS No. |

19009-42-8 |

|---|---|

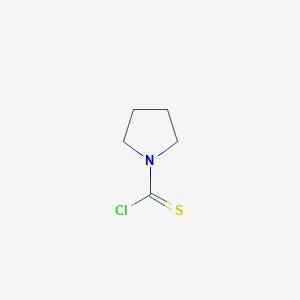

Molecular Formula |

C5H8ClNS |

Molecular Weight |

149.64 g/mol |

IUPAC Name |

pyrrolidine-1-carbothioyl chloride |

InChI |

InChI=1S/C5H8ClNS/c6-5(8)7-3-1-2-4-7/h1-4H2 |

InChI Key |

DVBNKOCFSACJNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-1-carbothioyl chloride can be synthesized through the reaction of pyrrolidine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:

Pyrrolidine+Thiophosgene→Pyrrolidine-1-carbothioyl chloride+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-1-carbothioyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbamides.

Hydrolysis: In the presence of water, it hydrolyzes to form pyrrolidine and carbonyl sulfide.

Reduction: It can be reduced to pyrrolidine-1-carbothioyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, tetrahydrofuran

Reducing Agents: Lithium aluminum hydride

Major Products

Thiocarbamates: Formed from the reaction with alcohols

Thiocarbamides: Formed from the reaction with amines

Pyrrolidine-1-carbothioyl hydride: Formed from reduction reactions

Scientific Research Applications

Pyrrolidine-1-carbothioyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carbothioyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Pyrrolidine-1-carbothioyl chloride with analogous reagents listed in , focusing on functional groups, applications, and structural differences:

Key Differences:

Reactivity :

- This compound’s thiocarbonyl group is more electrophilic than the carbonyl group in 1-Pyrrolidinecarbonyl chloride, enabling faster reactions with nucleophiles like amines or thiols.

- Boc-protected amines (e.g., N,N-Bis-Boc-N-allylamine) are inert toward electrophiles but designed for controlled deprotection in multi-step syntheses.

Applications :

- Thiocarbamoyl chlorides are specialized for introducing sulfur-containing motifs, whereas Boc-protected compounds serve as temporary protective groups for amines.

Stability :

- Thiocarbonyl chlorides are generally less stable than carbonyl chlorides due to sulfur’s lower electronegativity, requiring stringent storage conditions (e.g., anhydrous, low-temperature environments).

Research Findings and Limitations

- Synthetic Utility : While 1-Pyrrolidinecarbonyl chloride is commercially available in scalable quantities (), data on this compound’s synthesis or stability are absent in the provided evidence. This gap highlights the need for further studies on thiocarbamoyl chlorides’ reactivity profiles.

- Structural Analog Gaps : The evidence lacks direct comparisons with other thiocarbamoyl chlorides (e.g., piperidine-1-carbothioyl chloride), limiting a comprehensive analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.